molecular formula C19H34N4O3 B2786720 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 953137-75-2

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

货号 B2786720
CAS 编号: 953137-75-2
分子量: 366.506
InChI 键: QGIVDSWHYAGQHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has shown potential as an anti-cancer agent. CX-5461 was first synthesized in 2006 by scientists at the University of Queensland, Australia. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.

作用机制

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide selectively inhibits RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway and subsequent cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It selectively inhibits RNA polymerase I (Pol I), which leads to the disruption of ribosome biogenesis and subsequent activation of the p53 pathway. This activation leads to cell death in cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.

实验室实验的优点和局限性

The advantages of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments include its selectivity for RNA polymerase I (Pol I), its ability to disrupt ribosome biogenesis, and its effectiveness against a wide range of cancer cell lines. However, there are also limitations to using this compound in lab experiments. These include the complexity of the synthesis process, the need for specialized equipment and expertise, and the potential for off-target effects.

未来方向

There are several potential future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. These include:
1. Further studies to understand the molecular mechanisms of this compound's action.
2. Clinical trials to test the effectiveness of this compound in treating various types of cancer.
3. Development of new this compound derivatives with improved pharmacokinetic properties.
4. Studies to investigate the potential use of this compound in combination with other cancer treatments.
5. Development of new screening methods to identify other compounds that selectively inhibit RNA polymerase I (Pol I).
Conclusion:
This compound is a small molecule inhibitor that has shown potential as an anti-cancer agent. It selectively inhibits RNA polymerase I (Pol I), which leads to the disruption of ribosome biogenesis and subsequent activation of the p53 pathway. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Further research is needed to fully understand the molecular mechanisms of this compound's action and to explore its potential as a cancer treatment.

合成方法

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves several steps. The first step involves the reaction of cyclopentylpiperidine with 4-chlorobenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with morpholine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

科学研究应用

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been the subject of numerous scientific studies aimed at understanding its potential applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway and subsequent cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.

属性

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O3/c24-18(20-7-10-22-11-13-26-14-12-22)19(25)21-15-16-5-8-23(9-6-16)17-3-1-2-4-17/h16-17H,1-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVDSWHYAGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。